1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione

Catalog No.
S12216217
CAS No.
M.F
C16H17NO7S
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-y...

Product Name

1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione

IUPAC Name

1-[(5,6-dimethoxy-1,1-dioxo-1-benzothiophen-2-yl)methoxymethyl]pyrrolidine-2,5-dione

Molecular Formula

C16H17NO7S

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C16H17NO7S/c1-22-12-6-10-5-11(25(20,21)14(10)7-13(12)23-2)8-24-9-17-15(18)3-4-16(17)19/h5-7H,3-4,8-9H2,1-2H3

InChI Key

XJJVOHRWFNVAFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(S2(=O)=O)COCN3C(=O)CCC3=O)OC

1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione is a complex organic compound with the molecular formula C16H17NO7S and a molecular weight of approximately 367.4 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, linked to a benzo[b]thiophene moiety that is further substituted with methoxy groups and a dioxo functional group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Typical of both its pyrrolidine and benzo[b]thiophene components. Notably, the benzo[b]thiophene 1,1-dioxide derivatives have been shown to participate in palladium-catalyzed direct arylation reactions. These reactions involve C–H activation at the C2 position of the thiophene ring, allowing for the introduction of various aryl groups through oxidative cross-coupling with arylboronic acids. This methodology highlights the compound's reactivity and potential for further functionalization in synthetic organic chemistry .

The synthesis of 1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis techniques. A common approach may include:

  • Formation of the benzo[b]thiophene core: This can be achieved through traditional methods such as cyclization reactions involving appropriate precursors.
  • Introduction of methoxy groups: This may involve methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Pyrrolidine formation: The pyrrolidine ring can be synthesized via cyclization of suitable amines with carbonyl compounds.
  • Final coupling: The final compound is formed by linking the pyrrolidine moiety to the modified benzo[b]thiophene structure.

These steps may require optimization for yield and purity.

The unique structure of 1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione suggests potential applications in various fields:

  • Pharmaceuticals: Due to its complex structure and potential biological activity, it may serve as a lead compound for drug development.
  • Materials Science: The photoluminescent properties observed in related compounds indicate possible applications in organic electronics or photonic devices.
  • Research: Its unique structure makes it a valuable tool for studying structure-activity relationships in medicinal chemistry.

Interaction studies involving 1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione would focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or molecular docking studies could be employed to investigate these interactions. Understanding these interactions is crucial for predicting the compound's pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione:

Compound NameStructureUnique Features
5,6-Dimethoxybenzo[b]thiophene 1,1-dioxideStructureLacks the pyrrolidine moiety but retains similar thiophene characteristics.
5,6-Dimethoxy-2-methyl-1,3-benzothiazoleStructureContains a benzothiazole instead of thiophene; potential for different biological activity.
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydroinden-1-oneStructureFeatures a piperidine instead of pyrrolidine; may exhibit distinct pharmacological properties.

These compounds illustrate variations in structure that may influence their chemical reactivity and biological activity compared to 1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Exact Mass

367.07257305 g/mol

Monoisotopic Mass

367.07257305 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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